molecular formula C16H13NO3 B14475896 3-Phenoxy-1-phenylpyrrolidine-2,5-dione CAS No. 67354-77-2

3-Phenoxy-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14475896
CAS No.: 67354-77-2
M. Wt: 267.28 g/mol
InChI Key: JWMAMZHAENXVNY-UHFFFAOYSA-N
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Description

3-Phenoxy-1-phenylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is known for its pharmacological relevance, particularly as a metabolite of certain antiepileptic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione typically involves the reaction of phenylsuccinic anhydride with phenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione structure . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-diones, hydroxy derivatives, and quinones.

Scientific Research Applications

3-Phenoxy-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. As a metabolite of antiepileptic drugs, it may modulate neurotransmitter release and inhibit certain ion channels, thereby exerting anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Uniqueness: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both phenyl and phenoxy groups, which contribute to its distinct chemical reactivity and potential applications. Its dual functionality allows for a broader range of chemical modifications and biological interactions compared to its analogs.

Properties

CAS No.

67354-77-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-phenoxy-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H13NO3/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

JWMAMZHAENXVNY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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